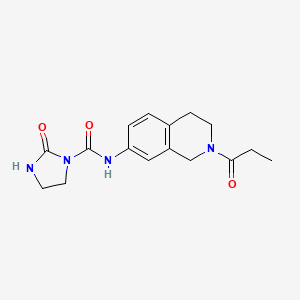

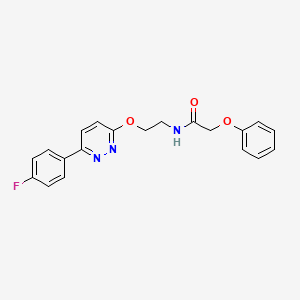

2-oxo-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

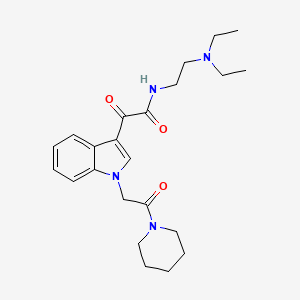

The compound “2-oxo-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazolidine-1-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including an imidazolidine ring (a five-membered ring with two nitrogen atoms), a tetrahydroisoquinoline ring (a bicyclic structure containing a benzene ring fused to a nitrogen-containing ring), and several carbonyl groups (C=O) indicative of the oxo- and amide functionalities .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of multiple rings and functional groups would lead to a variety of different potential conformations, each with its own steric and electronic considerations .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the amide groups might be hydrolyzed under acidic or basic conditions, while the carbon-nitrogen bonds in the rings could potentially be reduced .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of polar amide groups could enhance its solubility in polar solvents, while the aromatic ring could contribute to its UV/Vis absorption spectrum .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

Research has demonstrated the utility of similar compounds in the synthesis of antimicrobial agents, highlighting their potential in combating bacterial and fungal infections. For instance, a study on N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides showed significant in vitro antibacterial and antifungal activities against a range of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011).

Anticancer Research

Compounds with similar structures have been investigated for their anticancer properties. For instance, 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives demonstrated significant anticancer activity against the breast cancer MCF-7 cell line, suggesting potential therapeutic applications (Gaber et al., 2021).

Synthetic Methodologies

Innovative synthetic methodologies employing similar compounds, such as the Cu-catalyzed aerobic oxidative radical cascade annulations, offer efficient routes to structurally important isoxazolidine/1,2-oxazinane-fused isoquinolin-1(2H)-ones. Such methods highlight the role of these compounds in advancing synthetic chemistry through the development of environmentally friendly and economically viable reactions (Chen et al., 2018).

Drug Development and Modification

The structural modification of related compounds has been explored to reduce metabolism mediated by aldehyde oxidase (AO), enhancing their pharmacokinetic profiles. This research provides insights into designing drugs with improved efficacy and stability, as demonstrated in the context of androgen receptor antagonists for treating castration-resistant prostate cancer (Linton et al., 2011).

Mecanismo De Acción

Without specific information on what this compound is intended to do (for example, is it a drug, a dye, a polymer precursor?), it’s difficult to speculate on its mechanism of action. If it’s a biologically active compound, it might interact with various enzymes or receptors in the body, but without further information, this is purely speculative .

Safety and Hazards

As with any chemical compound, handling “2-oxo-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazolidine-1-carboxamide” would require appropriate safety precautions. Without specific information, it’s generally safe to assume that it should be handled with gloves and eye protection, in a well-ventilated area or under a fume hood .

Direcciones Futuras

Propiedades

IUPAC Name |

2-oxo-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)imidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-2-14(21)19-7-5-11-3-4-13(9-12(11)10-19)18-16(23)20-8-6-17-15(20)22/h3-4,9H,2,5-8,10H2,1H3,(H,17,22)(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXQWJRNXVPMIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazolidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate](/img/structure/B2843291.png)

![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate](/img/structure/B2843295.png)

![4,4'-(5'-(4-(1H-pyrazol-4-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(1H-pyrazole)](/img/structure/B2843296.png)

![6-Tert-butyl-2-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2843298.png)

![3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2843301.png)

![5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2843304.png)